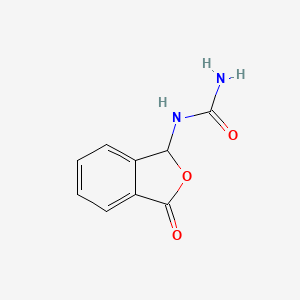

N-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

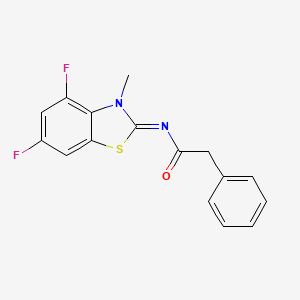

“N-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea” is a chemical compound with the linear formula C10H9NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” has been characterized and identified through 1H,13C, and APT NMR experiments .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Compounds related to N-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea have been synthesized and evaluated for their antimicrobial properties. For instance, N-(Substituted)-N'-(2,3-dihydro-5-benzoyl-2-oxido-1H-1,3,2-benzodiazaphosphol-2-yl) ureas have shown significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with higher efficacy in bacterial inhibition compared to antifungal activity (P. V. G. Reddy, C. S. Reddy, & C. N. Raju, 2003). This suggests the potential of benzofuran derivatives in developing new antimicrobial agents.

Environmental Impact and Agricultural Applications

Research has also focused on the environmental impact of urea derivatives, particularly as nitrogen fertilizers in agriculture. The effectiveness of urease inhibitors, such as N-(n-butyl) thiophosphoric triamide (NBPT), has been studied for reducing ammonia, nitrous oxide, and nitric oxide emissions from fertilized soils. A study conducted on barley crops under Mediterranean conditions demonstrated that NBPT effectively reduced gaseous nitrogen losses, thereby enhancing nitrogen use efficiency and potentially increasing crop yield without significant environmental detriment (D. Abalos, A. Sanz-Cobeña, T. Misselbrook, & A. Vallejo, 2012).

Organic Chemistry and Synthesis Research

In organic chemistry, the alkylation of N-acetoxy-N-(benzofuran-2-yl)urea, involving the migration of acetyl groups to form O-acetylisourea, has been studied to understand the kinetics and mechanisms of such reactions. This research provides insight into the synthesis strategies for developing new compounds with potential applications in drug development and materials science (О. А. Онучина, Сергей Александрович Зайцев, & В. И. Левина, 2007).

Role in Feeding Behavior and Drug Abuse Research

The compound has been evaluated in the context of compulsive food consumption and binge eating in rats, providing insights into the neurological pathways involved in eating disorders. Specifically, selective antagonists targeting orexin receptors have shown potential in reducing binge eating behavior, suggesting a therapeutic avenue for eating disorders (L. Piccoli, M. M. Bonaventura, & C. Cifani, 2012).

Eigenschaften

IUPAC Name |

(3-oxo-1H-2-benzofuran-1-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c10-9(13)11-7-5-3-1-2-4-6(5)8(12)14-7/h1-4,7H,(H3,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXDBVRJIYDAHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875855 |

Source

|

| Record name | Isobenzofuranone-3-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2742070.png)

![N-(2,5-dimethoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742074.png)

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2742076.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2742077.png)

![N-(4-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2742078.png)

![1-[4-(Tert-butyl)benzyl]-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2742081.png)

![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B2742084.png)

![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2742085.png)

![3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2742088.png)

![8-(4-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2742090.png)